molecular formula C19H18FN3O3S2 B2421606 (2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941981-66-4

(2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2421606
CAS No.: 941981-66-4
M. Wt: 419.49
InChI Key: AJOZPGUZMCZRSU-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, benzo[d]thiazolyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzoyl chloride with 4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the benzo[d]thiazolyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the fluorine atom can result in a variety of functionalized aromatic compounds.

Scientific Research Applications

(2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Lacks the methylsulfonyl group, which may affect its biological activity and chemical reactivity.

    (2-Chlorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

The presence of the methylsulfonyl group in (2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone adds unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. The fluorine atom also contributes to the compound’s stability and reactivity, making it distinct from similar compounds.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-28(25,26)13-6-7-16-17(12-13)27-19(21-16)23-10-8-22(9-11-23)18(24)14-4-2-3-5-15(14)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOZPGUZMCZRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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